molecular formula C15H14ClNO3S B13694795 3-Methyl-4-(2-methylbenzamido)benzene-1-sulfonyl Chloride

3-Methyl-4-(2-methylbenzamido)benzene-1-sulfonyl Chloride

Cat. No.: B13694795
M. Wt: 323.8 g/mol
InChI Key: CWGKMKMNGZZYGK-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-methylbenzamido)benzene-1-sulfonyl Chloride is an organic compound that belongs to the class of benzenesulfonyl chlorides. This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a methyl group and a 2-methylbenzamido group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-methylbenzamido)benzene-1-sulfonyl Chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-methylbenzamido)benzene-1-sulfonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-methylbenzamido)benzene-1-sulfonyl Chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of enzyme inhibitors and other biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(2-methylbenzamido)benzene-1-sulfonyl Chloride is unique due to the presence of both the 3-methyl and 4-(2-methylbenzamido) groups, which confer specific reactivity and biological activity. This makes it a valuable compound in the synthesis of specialized derivatives and in scientific research .

Properties

Molecular Formula

C15H14ClNO3S

Molecular Weight

323.8 g/mol

IUPAC Name

3-methyl-4-[(2-methylbenzoyl)amino]benzenesulfonyl chloride

InChI

InChI=1S/C15H14ClNO3S/c1-10-5-3-4-6-13(10)15(18)17-14-8-7-12(9-11(14)2)21(16,19)20/h3-9H,1-2H3,(H,17,18)

InChI Key

CWGKMKMNGZZYGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)C

Origin of Product

United States

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